2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid

Catalog No.
S13800337
CAS No.
M.F
C9H8F2O3
M. Wt
202.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid

Product Name

2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid

IUPAC Name

2-fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

InChI

InChI=1S/C9H8F2O3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

RRQXXZSBVYURDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)F)F

2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a phenyl ring substituted with two fluorine atoms and a methoxy group, along with an acetic acid moiety. This compound appears as a white to off-white crystalline solid and has gained attention in various fields due to its distinctive chemical properties and potential biological activities . The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it an interesting candidate for medicinal chemistry and materials science applications .

The chemical reactivity of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid can be summarized as follows:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
  • Nucleophilic Aromatic Substitution: The fluorine atoms on the phenyl ring may undergo substitution reactions with strong nucleophiles.
  • Oxidation: The methoxy group can potentially be oxidized under specific conditions .

These reactions highlight the compound's versatility in organic synthesis and its potential as a building block for more complex molecules.

Research indicates that 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid exhibits various biological activities. It has been studied for its potential interactions with enzymes and receptors, influencing cellular signaling pathways and metabolic processes. Specifically, compounds with similar structures have shown promise in areas such as enzyme inhibition, receptor binding, and modulation of cellular functions . The unique substitution pattern of this compound may enhance its efficacy as a therapeutic agent.

The synthesis of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid can be achieved through several methods:

  • Friedel-Crafts Acylation: Involves starting with 3-fluoro-4-methoxybenzene and introducing the fluoroacetic acid moiety.
  • Grignard Reaction: Utilizes 3-fluoro-4-methoxyphenylmagnesium bromide and ethyl bromofluoroacetate, followed by hydrolysis.
  • Directed Ortho Metalation: Employs directed ortho metalation on 3-fluoro-4-methoxybenzene, followed by reaction with a suitable electrophile .

These methods highlight the compound's synthetic accessibility for research and industrial applications.

2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid has diverse applications:

  • Pharmaceutical Research: Used as a building block in drug discovery and development.
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Contributes to the development of specialty chemicals and materials .

Its unique properties make it valuable for exploring new therapeutic agents and advanced materials.

Several compounds share structural similarities with 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid:

  • 2-Amino-2-(3-fluorophenyl)acetic acid
  • 2-Amino-2-(4-fluorophenyl)acetic acid
  • 2-Amino-2-(3-methoxyphenyl)acetic acid
  • 2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid

Uniqueness

The uniqueness of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid lies in its specific substitution pattern, featuring both fluoro and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties that influence its reactivity and biological activity compared to similar compounds. The dual fluorination enhances lipophilicity and metabolic stability, making it particularly interesting for further research in medicinal chemistry .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

202.04415044 g/mol

Monoisotopic Mass

202.04415044 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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